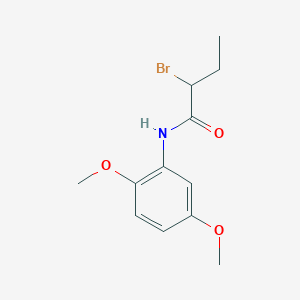

2-bromo-N-(2,5-dimethoxyphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2,5-dimethoxyphenyl)butanamide, also known as 2-bromo-2,5-dimethoxybenzamide, is an organic compound belonging to the class of amides. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile building block for organic synthesis and has many applications in scientific research.

Scientific Research Applications

Proteomics Research

2-bromo-N-(2,5-dimethoxyphenyl)butanamide is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to probe protein interactions and modifications, helping researchers understand protein dynamics and regulation within cells .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its structure can be modified to create new compounds that may interact with biological targets, such as enzymes or receptors, leading to the development of new drugs .

Biochemistry Applications

Biochemists use 2-bromo-N-(2,5-dimethoxyphenyl)butanamide to study enzyme kinetics and substrate specificity. The compound’s interactions with various enzymes can reveal insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Pharmacological Studies

Pharmacologists explore the pharmacodynamics and pharmacokinetics of this compound. It can be used to understand how drugs affect the body and how the body processes drugs, which is crucial for drug development and safety evaluations .

Materials Science

In materials science, this compound might be involved in the creation of novel materials with specific optical or electronic properties. Its molecular structure could be incorporated into polymers or coatings to alter material characteristics .

Analytical Chemistry

Analytical chemists may use 2-bromo-N-(2,5-dimethoxyphenyl)butanamide as a standard or reagent in chromatography and mass spectrometry. It helps in the identification and quantification of complex mixtures and the determination of molecular structures .

Environmental Science

In environmental science, 2-bromo-N-(2,5-dimethoxyphenyl)butanamide could be used to study the environmental fate of similar compounds. It helps in understanding the degradation processes and potential environmental impacts of chemical substances .

properties

IUPAC Name |

2-bromo-N-(2,5-dimethoxyphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-7-8(16-2)5-6-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOODXCLIQSWQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701273057 |

Source

|

| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,5-dimethoxyphenyl)butanamide | |

CAS RN |

451460-06-3 |

Source

|

| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451460-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)